Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate
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Overview
Description
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of hydrazone and is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group and an ethyl ester group attached to a hydrazono moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate can be synthesized through the reaction of ethyl 2-chloroacetoacetate with 2-methylphenylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hydrazones.
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]-acetate
- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
Uniqueness
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H13ClN2O2, with a molecular weight of 256.69 g/mol. Its structure includes a chloro group, which enhances reactivity, and a hydrazono group that is implicated in enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Its mechanism involves inhibiting specific enzymes associated with cancer cell proliferation. Preliminary studies have shown that it can effectively inhibit the growth of cancer cell lines in vitro, making it a potential lead compound for further drug development .
Case Studies
- Antimicrobial Efficacy : A study published in the ACS Omega journal evaluated various hydrazone derivatives, including this compound. The study highlighted its strong antibacterial activity against resistant strains of bacteria, indicating its potential as a novel therapeutic agent .
- Anticancer Activity : Research conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity at low concentrations. The study reported that treatment with this compound led to apoptosis in cancer cells, suggesting its utility in cancer therapy.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments indicate potential hazards. It is classified as causing skin irritation and serious eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
JHOCJALLQHWBON-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl |
Origin of Product |
United States |
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